N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 663604-97-5
VCID: VC20265428
InChI: InChI=1S/C15H21NO2S/c1-5-6-11-16(12-13(2)3)19(17,18)15-9-7-14(4)8-10-15/h5,7-10H,1-2,6,11-12H2,3-4H3
SMILES:
Molecular Formula: C15H21NO2S
Molecular Weight: 279.4 g/mol

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide

CAS No.: 663604-97-5

Cat. No.: VC20265428

Molecular Formula: C15H21NO2S

Molecular Weight: 279.4 g/mol

* For research use only. Not for human or veterinary use.

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide - 663604-97-5

Specification

CAS No. 663604-97-5
Molecular Formula C15H21NO2S
Molecular Weight 279.4 g/mol
IUPAC Name N-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide
Standard InChI InChI=1S/C15H21NO2S/c1-5-6-11-16(12-13(2)3)19(17,18)15-9-7-14(4)8-10-15/h5,7-10H,1-2,6,11-12H2,3-4H3
Standard InChI Key LACZEQKNHIKJDC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C

Introduction

Chemical Identity and Structural Analysis

Molecular and Structural Characteristics

N-(But-3-en-1-yl)-4-methyl-N-(2-methylprop-2-en-1-yl)benzene-1-sulfonamide has the molecular formula C₁₅H₂₁NO₂S and a molecular weight of 279.4 g/mol. Its IUPAC name reflects the substitution pattern: a 4-methylbenzene sulfonamide group is doubly substituted at the nitrogen atom by a but-3-en-1-yl chain and a 2-methylprop-2-en-1-yl (methallyl) group. The structure is represented by the canonical SMILES:
CC1=CC=C(C=C1)S(=O)(=O)N(CCC=C)CC(=C)C.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂S
Molecular Weight279.4 g/mol
IUPAC NameN-but-3-enyl-4-methyl-N-(2-methylprop-2-enyl)benzenesulfonamide
Topological Polar Surface Area45.6 Ų (estimated)
Hydrogen Bond Donors1 (sulfonamide NH)
Hydrogen Bond Acceptors3 (sulfonyl O, NH)

The compound’s structure features two unsaturated moieties (butenyl and methallyl groups), which confer reactivity toward electrophilic additions and cycloadditions. The sulfonamide group acts as a hydrogen bond donor and acceptor, facilitating interactions with biological targets like enzymes .

Synthesis and Reaction Pathways

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For this compound, the synthesis likely involves:

  • Sulfonation of 4-methylbenzene: Introduction of a sulfonyl chloride group at the para position.

  • Double alkylation: Sequential or simultaneous substitution of the sulfonamide nitrogen with but-3-en-1-amine and 2-methylprop-2-en-1-amine.

A patent (WO2003057131A2) describes a related synthesis where 4-(2-aminoethyl)benzene sulfonamide reacts with carbonyl intermediates in ketone solvents (e.g., acetone) under basic conditions . This method ensures high purity (>99%) and scalability, critical for pharmaceutical applications .

Advanced Functionalization

The compound’s alkenyl groups enable further derivatization. For example:

  • Cycloadditions: The butenyl chain may participate in [4+2] or [4+2+2] cycloadditions catalyzed by Rh(I) or Zn complexes, as demonstrated in analogous systems .

  • Cross-coupling reactions: Palladium-catalyzed couplings could modify the aromatic ring or alkenyl substituents.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield/Purity
SulfonylationSO₂Cl₂, DCM, 0–5°C85–90%
AlkylationAmines, K₂CO₃, DMF, 80°C70–75%
PurificationRecrystallization (MeOH/acetone)>99% purity

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water. Its stability under acidic/basic conditions remains unstudied, but analogous sulfonamides are prone to hydrolysis under strong acidic conditions.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Key signals include:

    • δ 5.8–5.9 ppm (alkenyl protons from butenyl and methallyl groups).

    • δ 7.2–7.7 ppm (aromatic protons from the 4-methylbenzene ring).

    • δ 3.8–4.2 ppm (methylene protons adjacent to nitrogen) .

  • IR: Strong absorption bands at 1150–1350 cm⁻¹ (sulfonyl S=O stretching) and 1640 cm⁻¹ (C=C stretching).

Biological Activity and Applications

Antimicrobial and Anticancer Activity

Sulfonamide derivatives show broad-spectrum antimicrobial activity by inhibiting dihydropteroate synthase (DHPS). Additionally, their ability to disrupt tubulin polymerization makes them candidates for anticancer therapy.

Table 3: Hypothetical Biological Profiles (Based on Analogs)

TargetAssay TypePotential IC₅₀
Carbonic Anhydrase IXFluorescence10–50 nM
DHPSMicrodilution2–10 µg/mL
TubulinCell viability5–20 µM

Industrial and Material Science Applications

Polymer Chemistry

The compound’s alkenyl groups make it a candidate for:

  • Cross-linking agents: In epoxy resins or rubbers.

  • Photoinitiators: Sulfonamide derivatives generate radicals under UV light, initiating polymerization .

Catalysis

Rhodium complexes with sulfonamide ligands (e.g., from ) facilitate asymmetric cycloadditions, highlighting potential in catalytic systems.

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